molecular formula C13H11ClN2OS B8683661 N-{4-[(6-Chloropyridin-2-yl)sulfanyl]phenyl}acetamide CAS No. 57191-33-0

N-{4-[(6-Chloropyridin-2-yl)sulfanyl]phenyl}acetamide

Cat. No.: B8683661
CAS No.: 57191-33-0
M. Wt: 278.76 g/mol
InChI Key: NXDKPOFCOYFMIS-UHFFFAOYSA-N
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Description

N-{4-[(6-Chloropyridin-2-yl)sulfanyl]phenyl}acetamide is a useful research compound. Its molecular formula is C13H11ClN2OS and its molecular weight is 278.76 g/mol. The purity is usually 95%.
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Properties

CAS No.

57191-33-0

Molecular Formula

C13H11ClN2OS

Molecular Weight

278.76 g/mol

IUPAC Name

N-[4-(6-chloropyridin-2-yl)sulfanylphenyl]acetamide

InChI

InChI=1S/C13H11ClN2OS/c1-9(17)15-10-5-7-11(8-6-10)18-13-4-2-3-12(14)16-13/h2-8H,1H3,(H,15,17)

InChI Key

NXDKPOFCOYFMIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SC2=NC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Acetamidothiophenol (16.8 grams; 0.1 mole) was mixed with a solution of sodium methylate (prepared by mixing sodium metal (2.3 grams; 0.1 mole) in 90 ml. of methanol) and the resulting sodium 4-acetamidothiophenol solution added over a period of about 1 hour to a well-stirred solution of 2,6-dichloropyridine (14.8 grams; 0.1 mole) in 100 ml. of dimethylsulfoxide. The reaction mixture was distilled during the addition and the reaction temperature maintained at about 100° C. for this period and for a period of about 2 hours thereafter. The reaction mixture was then poured into 350 ml. of water and the resulting product precipitate recovered by filtration, washed several times and taken up in 300 ml. of hot benzene and dried and treated with Norite. About 350 ml. of hexane was added to precipitate the product from the benzene solvent which was recovered by filtration. As a result of such operations, the desired N-(4-((6-chloro-2-pyridinyl)thio)phenyl)acetamide compound was recovered as a crystalline solid which was found to have carbon, hydrogen, nitrogen, chlorine and sulfur contents of 56.2, 4.3, 9.9, 11.4 and 11.63 percent, respectively, as compared with the theoretical contents of 56.0, 3.96, 10.05, 12.7 and 11.45, respectively, calculated for the named structure.
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
90 mL
Type
reactant
Reaction Step One
Name
sodium 4-acetamidothiophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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